molecular formula C11H16N2O B13128604 Piperidin-2-yl(pyridin-2-yl)methanol

Piperidin-2-yl(pyridin-2-yl)methanol

Cat. No.: B13128604
M. Wt: 192.26 g/mol
InChI Key: ZHRSZWMDALCLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-2-yl(pyridin-2-yl)methanol is a compound that features both piperidine and pyridine rings Piperidine is a six-membered heterocycle with one nitrogen atom, while pyridine is a six-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-2-yl(pyridin-2-yl)methanol typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of pyridinium ylides, aldehydes, Michael acceptors, and ammonium acetate in methanol. This reaction is highly diastereoselective and yields piperidin-2-one salts containing a quaternized pyridine unit .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-yl(pyridin-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like methanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidin-2-one derivatives, while reduction could produce different alcohols or amines.

Scientific Research Applications

Antipsychotic Activity

Piperidine derivatives, including piperidin-2-yl(pyridin-2-yl)methanol, have been investigated for their potential antipsychotic properties. For instance, studies have shown that certain piperidine compounds exhibit activity similar to that of established antipsychotic medications, such as Melperone, which is used to treat schizophrenia and other psychotic disorders. The synthesis of these compounds often involves innovative catalytic methods that enhance yield and selectivity, showcasing their relevance in developing new antipsychotic drugs .

Alzheimer’s Disease Treatment

The compound has also been linked to the synthesis of donepezil, a widely used treatment for Alzheimer's disease. Research indicates that piperidine-based structures can improve cognitive function by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which is crucial for memory and learning processes .

Catalytic Methods

Recent advancements in synthetic methodologies have facilitated the preparation of piperidine derivatives through metal-catalyzed reactions. For example, a study highlighted the use of cobalt nanoparticles as a catalyst for the hydrogenation of pyridine derivatives to form piperidines with high yields and selectivity . These methods are crucial for producing this compound efficiently.

One-Pot Reactions

Innovative one-pot reactions combining Suzuki–Miyaura coupling and hydrogenation have been developed to synthesize piperidine derivatives under mild conditions. This approach not only simplifies the synthesis process but also enhances the overall efficiency of producing biologically active compounds .

Anti-Fibrosis Activity

Recent research has explored the anti-fibrotic properties of pyridine derivatives, including those related to this compound. Compounds derived from this scaffold have shown promising results in inhibiting collagen expression and reducing fibrosis markers in vitro, indicating potential therapeutic applications for conditions characterized by excessive fibrosis .

Selective Inhibition Studies

Studies have identified novel derivatives based on this compound that act as selective inhibitors of cyclin-dependent kinases (CDK4 and CDK6), which are critical in cell cycle regulation and cancer progression. These findings suggest that this compound could serve as a lead compound in developing targeted cancer therapies .

Data Tables

Compound Biological Activity Reference
This compoundAntipsychotic (Melperone analog)
Piperidine Derivative AAlzheimer’s treatment (acetylcholinesterase inhibitor)
Compound BAnti-fibrotic activity
Compound CCDK4/CDK6 inhibitor

Case Study: Synthesis of Donepezil Analogues

A study focusing on synthesizing donepezil analogues through piperidine scaffolds demonstrated effective inhibition of acetylcholinesterase with improved bioavailability compared to existing treatments. The research utilized advanced catalytic techniques to optimize yields, showcasing the compound's potential in enhancing cognitive function in Alzheimer's patients .

Case Study: Anti-Fibrotic Mechanism Investigation

Another significant study evaluated the anti-fibrotic effects of pyridine derivatives related to this compound. The results indicated that these compounds significantly reduced collagen deposition in cellular models, suggesting their applicability in treating fibrotic diseases .

Mechanism of Action

The mechanism of action of piperidin-2-yl(pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to piperidin-2-yl(pyridin-2-yl)methanol include other piperidine and pyridine derivatives, such as:

  • Piperidin-2-one
  • Pyridin-2-ylmethanol
  • Pyridinium salts

Uniqueness

This compound is unique due to its combination of both piperidine and pyridine rings, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

piperidin-2-yl(pyridin-2-yl)methanol

InChI

InChI=1S/C11H16N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1,3,5,7,10-11,13-14H,2,4,6,8H2

InChI Key

ZHRSZWMDALCLPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.